molecular formula C10H15ClN2OS B2411313 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine CAS No. 478248-82-7

4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine

Cat. No.: B2411313
CAS No.: 478248-82-7
M. Wt: 246.75
InChI Key: ZDJTWVZXRZKZTD-UHFFFAOYSA-N
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Description

4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine is a heterocyclic compound that features a thiazole ring and a morpholine ring The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical properties to the compound

Properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2OS/c1-7-4-13(5-8(2)14-7)6-9-3-12-10(11)15-9/h3,7-8H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJTWVZXRZKZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324638
Record name 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821693
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478248-82-7
Record name 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 2-chloro-1,3-thiazole with 2,6-dimethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as chloroform or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine is unique due to the presence of both a thiazole ring and a morpholine ring, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antifungal applications. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key research results.

  • Molecular Formula : C11H14ClN3S
  • Molecular Weight : 245.76 g/mol
  • CAS Number : 478047-24-4

Biological Activity Overview

The biological activity of this compound has been primarily evaluated for its antifungal properties against various pathogens. The following sections detail these findings.

Antifungal Activity

Research indicates that compounds with the 2,6-dimethylmorpholine moiety exhibit significant antifungal activity. A study evaluated several derivatives and found that:

  • Compound Structure : The configuration of the morpholine ring (cis vs. trans) significantly impacts the antifungal efficacy.
  • Activity Against Pathogens : The compound demonstrated moderate to good antifungal activity against several plant pathogenic fungi, including Valsa mali, with an effective concentration (EC50) of approximately 23.87 μmol/L .

Case Study: Efficacy Against Valsa mali

A specific case study highlighted the effectiveness of a compound with the cis-2,6-dimethylmorpholine structure against Valsa mali. The results were as follows:

CompoundEC50 (μmol/L)Inhibition Rate (%)
Compound 7d23.8790.7
Compound I40.34Not specified
Compound 7c43.56Not specified
Compound 8c66.29Not specified

This data suggests that the structural configuration of the morpholine moiety is critical for enhancing antifungal activity .

Structure-Activity Relationship (SAR)

The studies also explored the structure-activity relationship (SAR) of various analogs containing the thiazole and morpholine moieties. Key findings include:

  • Cis vs. Trans Isomers : The cis isomers consistently exhibited better antifungal activity compared to their trans counterparts.
  • Substituent Effects : The presence of specific substituents on the thiazole ring influenced the overall potency of the compounds.

While specific mechanisms for this compound's antifungal action remain under investigation, it is hypothesized that it may interfere with fungal cell wall synthesis or disrupt cellular integrity through membrane interaction.

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